LogP and TPSA Comparison: 3-Methylisothiazole-Pyrazole Methanol vs. Des-Methyl and Methoxy Analogs
The target compound displays an XLogP3 of 0.5 and TPSA of 90 Ų, placing it in a favorable region of the drug-likeness space (LogP < 5, TPSA < 140 Ų) [1]. In contrast, the des-methyl analog (1H-pyrazol-4-yl)(1,2-thiazol-5-yl)methanol (MW 181.22, C7H7N3OS) has a lower molecular weight and is expected to have a lower computed LogP (estimated ΔLogP ≈ -0.4 to -0.6 due to the loss of the methyl group), which reduces membrane permeability potential . The methoxy analog (3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol (MW 211.24) introduces an additional hydrogen-bond acceptor, increasing TPSA and potentially limiting CNS penetration . These differences matter when selecting a building block for oral bioavailability or blood-brain barrier penetration optimization.
| Evidence Dimension | Computational drug-likeness parameters (LogP, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5; TPSA = 90 Ų; MW = 195.24 g/mol; HBD = 2; HBA = 4 |
| Comparator Or Baseline | Des-methyl analog (1H-pyrazol-4-yl)(1,2-thiazol-5-yl)methanol): estimated XLogP3 ≈ 0.0–0.1; TPSA ≈ 90 Ų; MW = 181.22 g/mol; Methoxy analog: MW = 211.24 g/mol, additional HBA |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 vs. des-methyl; ΔMW = +14.02 g/mol vs. des-methyl; Distinct HBA count vs. methoxy analog |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and vendor datasheets; standard drug-likeness filters |
Why This Matters
The quantitative difference in LogP and HBA/HBD profile directly impacts the compound's suitability for permeability-limited vs. efflux-limited absorption scenarios, guiding procurement decisions for CNS vs. peripheral target programs.
- [1] PubChem Compound Summary CID 130694071: (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol. XLogP3-AA = 0.5; TPSA = 90 Ų. View Source
